SR 59230A hydrochloride

Overview

Description

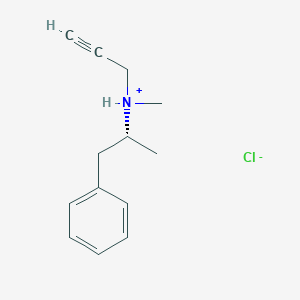

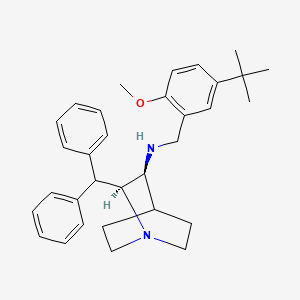

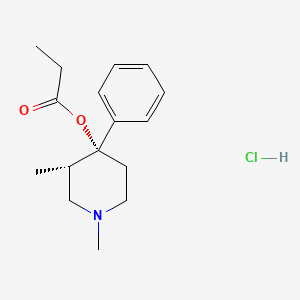

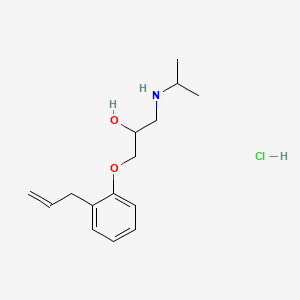

SR 59230A hydrochloride is a potent and selective β3 adrenoceptor antagonist . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . It is orally active in vivo .

Molecular Structure Analysis

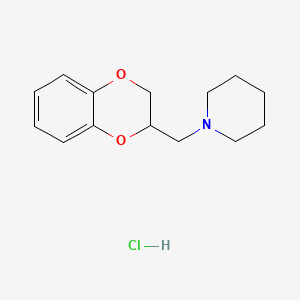

The molecular weight of SR 59230A hydrochloride is 361.91 Da . The molecular formula is C21H28ClNO2 .Physical And Chemical Properties Analysis

SR 59230A hydrochloride is a solid . It is soluble in water to 10 mM and DMSO to 100 mM .Scientific Research Applications

- SR 59230A hydrochloride has been investigated for its potential role in modulating energy expenditure and fat metabolism. As a β3 adrenoceptor antagonist, it may affect lipolysis and thermogenesis .

- Researchers have explored SR 59230A hydrochloride’s impact on cardiac function. It was tested as a potential therapeutic agent to improve cardiac function in rat models of heart failure .

- Activation of brown adipose tissue (BAT) is associated with increased energy expenditure and improved metabolic health. SR 59230A hydrochloride’s β3 adrenoceptor antagonism may play a role in BAT activation .

- Smooth muscle relaxation is essential for various physiological processes. SR 59230A hydrochloride’s β3 adrenoceptor antagonism may contribute to vasodilation and relaxation of smooth muscle in blood vessels .

- The β3 adrenoceptor is expressed in the bladder, where it regulates detrusor muscle contraction. SR 59230A hydrochloride has been studied for its potential role in treating overactive bladder and urinary incontinence .

- Some studies suggest that β3 adrenoceptor activation may have anti-inflammatory effects. Researchers have explored SR 59230A hydrochloride’s impact on inflammation-related pathways .

Obesity and Metabolism

Cardiovascular Research

Brown Adipose Tissue Activation

Smooth Muscle Relaxation

Bladder Function

Anti-Inflammatory Effects

Mechanism of Action

Target of Action

SR 59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . The β3-adrenergic receptor is predominantly located in adipose tissue and is mainly responsible for the regulation of lipolysis and thermogenesis .

Mode of Action

As an antagonist, SR 59230A hydrochloride binds to the β3-adrenergic receptor, preventing the binding of natural ligands and thus inhibiting the receptor’s function . It was also shown to act at α1 adrenoceptors at high doses .

Biochemical Pathways

The β3-adrenergic receptor is involved in the regulation of lipolysis and thermogenesis in adipose tissue

Pharmacokinetics

It is noted that sr 59230a hydrochloride is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The specific molecular and cellular effects of SR 59230A hydrochloride’s action depend on the context of its use. For example, it has been shown to block the hyperthermia produced by MDMA in animal studies . In vitro, SR 59230A hydrochloride has been shown to reduce cell viability in a dose-dependent manner in certain cell lines .

Safety and Hazards

SR 59230A hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling this compound .

properties

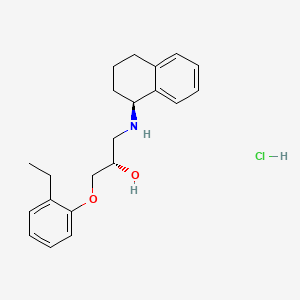

IUPAC Name |

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUCXUIOEAAJJL-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042562 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SR 59230A hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

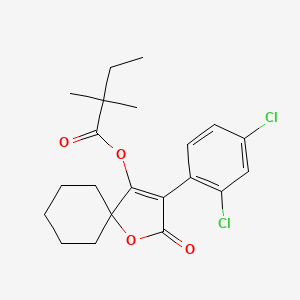

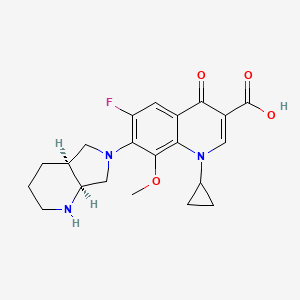

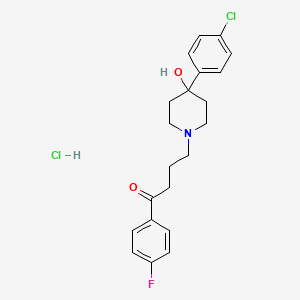

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)